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Compound of Interest

Compound Name: 3-Methylazetidine-1-sulfonamide

Cat. No.: B2456422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 3-
Methylazetidine-1-sulfonamide. As a molecule of interest in medicinal chemistry, a thorough

understanding of its structural and electronic characteristics is paramount for its application in

drug discovery and development. This document synthesizes predicted spectroscopic data

based on established principles and data from analogous structures, offering a valuable

resource for the synthesis, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview
3-Methylazetidine-1-sulfonamide incorporates a strained four-membered azetidine ring, a

methyl substituent, and a sulfonamide functional group. This unique combination of structural

motifs results in a distinct spectroscopic fingerprint. The strained azetidine ring influences the

chemical environment of adjacent protons and carbons, while the sulfonamide group

introduces characteristic infrared absorption bands and NMR signals.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of 3-Methylazetidine-1-sulfonamide.
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data for 3-Methylazetidine-1-sulfonamide are

presented below. These predictions are based on the analysis of structurally similar azetidine

derivatives and sulfonamides.[1][2][3]

Predicted ¹H NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Data for 3-Methylazetidine-1-sulfonamide
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~4.0 - 4.2 t 2H H-2, H-4 (axial)

Protons on

carbons adjacent

to the nitrogen in

the azetidine ring

are deshielded

and expected to

appear as a

triplet due to

coupling with the

adjacent CH₂

group.

~3.6 - 3.8 t 2H
H-2, H-4

(equatorial)

Equatorial

protons are

typically more

shielded than

axial protons in

azetidine rings.

~2.8 - 3.0 m 1H H-3

The methine

proton at the 3-

position will be a

multiplet due to

coupling with the

adjacent CH₂

protons and the

methyl group

protons.

~1.2 - 1.4 d 3H -CH₃

The methyl

group protons

will appear as a

doublet due to

coupling with the

methine proton

at the 3-position.
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~7.0 - 7.5 br s 2H -SO₂NH₂

The protons of

the sulfonamide

group are

typically broad

and their

chemical shift

can be solvent-

dependent.[4]

Predicted ¹³C NMR Spectroscopic Data
Table 2: Predicted ¹³C NMR Data for 3-Methylazetidine-1-sulfonamide

Chemical Shift (δ, ppm) Assignment Rationale

~50 - 55 C-2, C-4

Carbons directly attached to

the nitrogen in the azetidine

ring are deshielded.

~30 - 35 C-3

The methine carbon at the 3-

position is expected in this

region.

~15 - 20 -CH₃

The methyl carbon is typically

found in the upfield region of

the spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The predicted IR absorption bands for 3-Methylazetidine-1-sulfonamide are

summarized below, with correlations to specific vibrational modes.[5][6]

Table 3: Predicted IR Absorption Bands for 3-Methylazetidine-1-sulfonamide
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Wavenumber
(cm⁻¹)

Intensity Assignment Vibrational Mode

3390 - 3320 Medium N-H
Asymmetric stretching

of SO₂NH₂[5]

3280 - 3220 Medium N-H
Symmetric stretching

of SO₂NH₂[5]

2960 - 2850 Medium C-H

Stretching of aliphatic

CH, CH₂, and CH₃

groups

1345 - 1315 Strong S=O
Asymmetric stretching

of SO₂[5]

1185 - 1145 Strong S=O
Symmetric stretching

of SO₂[5]

925 - 905 Medium S-N

Stretching of the

sulfonamide S-N

bond[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. For 3-Methylazetidine-
1-sulfonamide (C₄H₁₀N₂O₂S), the molecular weight is 150.20 g/mol .

Predicted Fragmentation Pattern:

Electron ionization (EI) mass spectrometry of 3-Methylazetidine-1-sulfonamide is expected to

yield a molecular ion peak (M⁺) at m/z 150. Subsequent fragmentation would likely involve the

loss of key functional groups.

Caption: Predicted major fragmentation pathways for 3-Methylazetidine-1-sulfonamide.

Loss of the sulfonamide group: Cleavage of the N-S bond would result in a fragment

corresponding to the 3-methylazetidinyl cation at m/z 70.
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Loss of the methyl group: Fragmentation involving the loss of the methyl radical would

produce a fragment at m/z 135.

Sulfonamide fragment: The sulfonamide group itself could be observed as a fragment at m/z

80.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.

Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 3-Methylazetidine-1-sulfonamide in

approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR

tube.

¹H NMR Acquisition:

Tune and shim the spectrometer.

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio.

Integrate the peaks and determine the chemical shifts relative to a reference standard

(e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required

compared to ¹H NMR due to the lower natural abundance of ¹³C.

Determine the chemical shifts of the carbon signals.

IR Spectroscopy Protocol
Sample Preparation:
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KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

ATR: Place a small amount of the solid sample directly on the attenuated total reflectance

(ATR) crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry Protocol
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or after separation by gas chromatography

(GC-MS) or liquid chromatography (LC-MS).

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or

electrospray ionization (ESI).

Mass Analysis: Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and

fragment ions.

Conclusion
This guide provides a comprehensive overview of the predicted spectroscopic data for 3-
Methylazetidine-1-sulfonamide. The presented NMR, IR, and MS data, along with the

underlying principles of interpretation, serve as a foundational resource for researchers

engaged in the synthesis and characterization of this and related compounds. Experimental

verification of this data is crucial for definitive structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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